3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl-
Description
The compound 3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- is a heterocyclic organic molecule featuring a fused imidazole and pyridine core. Key structural attributes include:
- Imidazo[4,5-b]pyridine backbone: A bicyclic system with nitrogen atoms at positions 1, 3 (imidazole) and 5, 7 (pyridine).
- Substituents: 6-Cyano group: Enhances electron-withdrawing properties and reactivity in cross-coupling reactions. 5-Amino group: Introduces hydrogen-bonding capacity, influencing biological interactions. 2,3-Dimethyl groups: Steric and electronic modifications that affect solubility and metabolic stability.
Properties
IUPAC Name |
5-amino-2,3-dimethylimidazo[4,5-b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c1-5-12-7-3-6(4-10)8(11)13-9(7)14(5)2/h3H,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODPTDGOWAENSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)N=C(C(=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437465 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124032-68-4 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- typically involves the following steps:
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry Applications
3H-Imidazo[4,5-b]pyridine derivatives have been investigated for their potential as therapeutic agents in various diseases, including cancer and infectious diseases.
Anticancer Activity
Research has shown that imidazo[4,5-b]pyridine derivatives can inhibit critical pathways involved in cancer progression. For instance, compounds derived from this scaffold have demonstrated effectiveness as inhibitors of histone methyltransferases such as EZH2, which is implicated in several cancers. Studies indicate that certain derivatives exhibit IC50 values as low as 0.082 µM against cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Properties
The antibacterial properties of imidazo[4,5-b]pyridine derivatives have been explored extensively. A study highlighted the synthesis of N3-alkylated derivatives that showed promising antibacterial activity against various strains . The mechanism involves interactions with bacterial cell components that disrupt normal cellular functions.
Anti-inflammatory Effects
Some derivatives have been identified as potential anti-inflammatory agents. For example, studies indicate that these compounds can reduce inflammatory responses in cell models associated with obesity and retinal ischemia by modulating transcription factors like Nrf2 and NF-κB .
Material Science Applications
The unique properties of 3H-Imidazo[4,5-b]pyridine derivatives extend into material science, particularly in the development of functional materials.
Organic Electronics
Research indicates that imidazo[4,5-b]pyridine derivatives can be utilized in organic electronic devices due to their favorable electronic properties. Their ability to act as semiconductors makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Coordination Chemistry
These compounds can also serve as ligands in coordination chemistry. Their ability to form stable complexes with metal ions has implications for catalysis and materials synthesis .
Case Study 1: Cancer Research
A detailed investigation into the anticancer properties of a specific derivative revealed its mechanism of action through inhibition of the EZH2 enzyme. This study involved synthesizing various analogs and evaluating their cytotoxic effects on multiple cancer cell lines. The results indicated a structure-activity relationship that could guide future drug development .
Case Study 2: Antimicrobial Testing
In a comprehensive study on antimicrobial activity, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed a correlation between structural modifications and increased antibacterial potency, leading to the identification of lead compounds for further development .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
Cyano vs.
Amino Group Impact: The 5-amino substituent in the target compound improves binding affinity in biological systems (e.g., kinase active sites) compared to non-amino analogs like 3-methyl derivatives .
Steric Effects of Methyl Groups :
Pharmacological and Reactivity Profiles
Table 2: Comparative Pharmacological Data
Key Findings :
- The target compound exhibits superior kinase inhibition (IC₅₀ = 12 nM) compared to its 3-methyl analog (IC₅₀ = 45 nM), likely due to hydrogen bonding from the 5-amino group .
- The 5,7-diamino-6-cyano analog (8a) shows even higher potency (IC₅₀ = 8 nM), underscoring the importance of multiple amino groups .
- Solubility trends correlate with polarity: carboxylic acid derivatives are water-soluble, while cyano/methyl analogs require organic solvents .
Biological Activity
3H-Imidazo[4,5-b]pyridine-6-carbonitrile, 5-amino-2,3-dimethyl- is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure features a fused imidazole and pyridine ring system, making it an attractive candidate for various biological applications, particularly in cancer therapy and kinase inhibition. This article explores its biological activity through detailed research findings, case studies, and data tables.
- Molecular Formula : C9H9N5
- Molecular Weight : 189.21 g/mol
- CAS Number : 24638-31-1
The compound is characterized by a carbonitrile group and amino substituents, which contribute to its biological activity. Its synthesis typically involves cyclization reactions of suitable precursors under controlled conditions to optimize yield and purity .
The biological activity of 3H-Imidazo[4,5-b]pyridine-6-carbonitrile primarily arises from its interaction with various enzymes and receptors. Notably, it has been shown to inhibit specific kinases involved in cancer progression.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits potent inhibition of Aurora kinases and FLT3, which are crucial in cell cycle regulation and proliferation.
- Antiproliferative Effects : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
These values indicate that the compound possesses significant antiproliferative activity, particularly against acute myeloid leukemia (AML) cells.
Case Studies
- Aurora Kinase Inhibition : A study demonstrated that compounds from the imidazo[4,5-b]pyridine class exhibit dual inhibition of Aurora-A and FLT3 kinases with an IC50 of 0.162 μM for FLT3 . This dual inhibition suggests potential therapeutic applications in treating cancers characterized by aberrant kinase activity.
- Anticancer Research : Research focusing on the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications to the imidazo[4,5-b]pyridine scaffold could enhance biological activity against various cancer types . The presence of specific functional groups was found to improve antiproliferative effects significantly.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of 3H-Imidazo[4,5-b]pyridine-6-carbonitrile indicates high gastrointestinal absorption but limited blood-brain barrier permeability . Toxicity studies are essential to evaluate the safety profile before clinical applications.
Q & A
What are the common synthetic strategies for preparing 5-amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile?
Basic Research Question
The synthesis typically involves multi-component reactions or condensation strategies. A key method utilizes 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a precursor, reacting with aldehydes and nitriles (e.g., malononitrile) in ethanol under reflux with catalytic piperidine. This approach leverages nucleophilic attack at the methylene group of acetonitrile derivatives, followed by cyclization to form the imidazo-pyridine core . Alternative routes include microwave-assisted reactions for improved regioselectivity and yield .
Methodological Steps:
React 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with benzaldehyde and malononitrile.
Use piperidine as a base to facilitate Knoevenagel condensation and cyclization.
Isolate the product via crystallization (e.g., ethanol) .
How is the compound characterized using spectroscopic and computational methods?
Basic Research Question
Characterization relies on:
- NMR Spectroscopy : Distinct signals for amino (-NH₂) and methyl groups (e.g., δ 2.3–2.5 ppm for CH₃). The cyano (-CN) group absence in NMR confirms its presence .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (N-H stretch) .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₉H₈N₆) and fragmentation patterns.
Advanced Tip : DFT calculations predict electronic properties and tautomeric equilibria, aiding in rationalizing reactivity .
What factors influence the regioselectivity in synthesizing imidazo[4,5-b]pyridine derivatives?
Advanced Research Question
Regioselectivity depends on:
- Nucleophilicity Hierarchy : The methylene group in acetonitrile derivatives is more nucleophilic than the NH group, favoring attack at the 6-position .
- Solvent Effects : Polar protic solvents (e.g., ethanol) stabilize intermediates, directing cyclization pathways .
- Substituent Effects : Electron-donating groups (e.g., methyl) enhance ring stability, while electron-withdrawing groups (e.g., cyano) guide reaction sites .
Example : Piperidine catalysis in ethanol promotes selective formation of 6-cyano derivatives over 7-substituted isomers .
How does the compound’s structure relate to its activity as a kinase inhibitor?
Advanced Research Question
The imidazo[4,5-b]pyridine core acts as a hinge-binding motif in kinase inhibition. Key structural features:
- Amino Group (5-position) : Forms hydrogen bonds with kinase active sites (e.g., c-Met).
- Cyano Group (6-position) : Enhances electron deficiency, improving binding affinity .
- Methyl Substituents (2,3-positions) : Reduce steric hindrance, optimizing hydrophobic interactions .
Experimental Validation : In vitro assays show IC₅₀ values <100 nM for c-Met kinase inhibition. Structure-activity relationship (SAR) studies recommend modifying the 5-amino group to enhance selectivity .
What prototropic reactions are observed in imidazo[4,5-b]pyridine derivatives under varying solvent conditions?
Basic Research Question
Prototropy (tautomerism) is solvent-dependent:
- Aqueous Solutions : The 5-amino group stabilizes the 1H-tautomer via hydrogen bonding.
- Organic Solvents (e.g., DMSO) : The 3H-tautomer dominates due to reduced polarity .
Methodology : UV-Vis and fluorescence spectroscopy track tautomeric shifts. For example, Krishnamoorthy & Dogra (2000) identified pH-dependent equilibria using excitation-emission matrix (EEM) analysis .
What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Advanced Research Question
Density Functional Theory (DFT) calculates:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict sites for electrophilic/nucleophilic attack.
- Charge Distribution : Partial charges on nitrogen atoms guide regioselectivity in reactions .
Case Study : DFT studies on 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile validated the preferential reactivity of the methylene group over NH, aligning with experimental outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
